molecular formula C23H19FN4O4S B295838 4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate

4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate

Cat. No. B295838
M. Wt: 466.5 g/mol
InChI Key: SCRAXQPDWBSFGT-LXEXHQCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a member of the thiadiazolo[3,2-a]pyrimidine family of compounds and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate is not fully understood. However, it has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. It has also been shown to have anti-angiogenic effects, which may contribute to its potential use as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate in lab experiments is its potential use as an anti-cancer agent. It has shown promising results in various studies and may be a viable option for further research. However, one limitation is that the compound is complex to synthesize and may not be easily accessible for all researchers.

Future Directions

There are several future directions for research on 4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate. One direction is to further investigate its potential use as an anti-cancer agent and explore its efficacy in different types of cancer. Another direction is to study its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research could be conducted to explore the compound's mechanism of action and its potential use in combination therapies.

Synthesis Methods

The synthesis of 4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate is a complex process that involves several steps. The first step involves the condensation of 2-methoxybenzaldehyde with 4-fluorobenzoyl chloride to form the intermediate product. This intermediate is then reacted with 5-amino-2-propyl-1,3,4-thiadiazole-7-carboxylic acid to form the final product.

Scientific Research Applications

The compound has been extensively studied for its potential applications in scientific research. It has shown promising results in various studies, including its potential use as an anti-cancer agent. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

properties

Molecular Formula

C23H19FN4O4S

Molecular Weight

466.5 g/mol

IUPAC Name

[4-[(Z)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] 4-fluorobenzoate

InChI

InChI=1S/C23H19FN4O4S/c1-3-4-19-27-28-20(25)16(21(29)26-23(28)33-19)11-13-5-10-17(18(12-13)31-2)32-22(30)14-6-8-15(24)9-7-14/h5-12,25H,3-4H2,1-2H3/b16-11-,25-20?

InChI Key

SCRAXQPDWBSFGT-LXEXHQCYSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)F)OC)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)F)OC)C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)F)OC)C(=O)N=C2S1

Origin of Product

United States

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